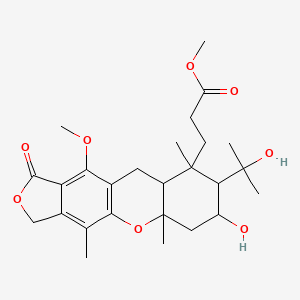

Austalide H

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

96817-10-6 |

|---|---|

Molekularformel |

C26H36O8 |

Molekulargewicht |

476.6 |

IUPAC-Name |

methyl 3-[7-hydroxy-8-(2-hydroxypropan-2-yl)-11-methoxy-4,5a,9-trimethyl-1-oxo-3,6,7,8,9a,10-hexahydro-[2]benzofuro[5,6-b]chromen-9-yl]propanoate |

InChI |

InChI=1S/C26H36O8/c1-13-15-12-33-23(29)19(15)21(32-7)14-10-17-25(4,9-8-18(28)31-6)22(24(2,3)30)16(27)11-26(17,5)34-20(13)14/h16-17,22,27,30H,8-12H2,1-7H3 |

InChI-Schlüssel |

LQLBJBHPDHBGLH-UHFFFAOYSA-N |

SMILES |

CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C(C(C4C3)(C)CCC(=O)OC)C(C)(C)O)O)C)OC |

Kanonische SMILES |

CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C(C(C4C3)(C)CCC(=O)OC)C(C)(C)O)O)C)OC |

Andere CAS-Nummern |

96817-10-6 |

Herkunft des Produkts |

United States |

Isolation and Natural Occurrence of Austalide H

Fungal Bioprospecting and Strain Identification for Austalide H Production

The discovery of Austalide H is a result of bioprospecting efforts, which involve the screening of microorganisms for the production of novel secondary metabolites. The identification of fungal strains capable of producing Austalide H is a critical first step in its isolation.

Austalide H has been identified as a metabolite of marine-derived fungi. Specifically, research has documented its isolation from Penicillium thomii and Penicillium glabrum. researchgate.netresearchgate.net For instance, a strain of Penicillium thomii (YPGA3), isolated from deep-sea water in the Yap Trench, was found to produce a variety of austalide analogues, including Austalide H. nih.gov The identification of such strains typically involves microscopic examination and molecular techniques, such as the sequencing of the internal transcribed spacer (ITS) region of the fungal DNA. nih.gov

While the austalide family of compounds is frequently isolated from Aspergillus species, the specific isolation of Austalide H from this genus is less commonly reported in comparison to Penicillium. nih.govresearchgate.netacs.org However, various other austalides have been successfully isolated from Aspergillus, such as Aspergillus ustus and the sponge-derived Aspergillus aureolatus. acs.orgnih.gov The methodologies used for the isolation and identification of these fungi are similar to those employed for Penicillium, involving cultivation and molecular characterization. nih.govnih.gov

Optimized Cultivation Conditions and Fermentation Strategies for Enhanced Yield

To enhance the production of Austalide H, the optimization of fungal cultivation and fermentation is crucial. While specific protocols for maximizing Austalide H yield are not extensively detailed in publicly available literature, general strategies for enhancing secondary metabolite production in Penicillium species can be applied. These strategies often involve a systematic approach to refining culture conditions.

Key parameters that are typically optimized include the composition of the culture medium (carbon and nitrogen sources, mineral salts), pH, temperature, and aeration. For example, studies on other Penicillium species have shown that variables such as sucrose (B13894) and tryptone concentrations, as well as the initial pH of the medium and the fermentation temperature, significantly impact the yield of metabolites. researchgate.net Fermentation can be carried out in both solid-state and submerged liquid cultures. For instance, some Penicillium species are cultured on solid rice media, while others are grown in liquid broths with shaking to ensure adequate aeration. researchgate.netgoogle.com The duration of the fermentation is another critical factor, with yields of target compounds often peaking after a specific number of days. nih.gov

Table 1: General Parameters for Penicillium Fermentation Optimization

| Parameter | Typical Range/Options | Significance |

|---|---|---|

| Carbon Source | Glucose, Sucrose, Rice | Primary energy source for fungal growth and metabolism. |

| Nitrogen Source | Peptone, Yeast Extract, Tryptone | Essential for the synthesis of proteins, enzymes, and nitrogen-containing metabolites. |

| pH | 5.0 - 8.0 | Influences enzyme activity and nutrient uptake. |

| Temperature | 25°C - 30°C | Affects fungal growth rate and enzyme kinetics. |

| Aeration | Static culture or shaking (e.g., 180-240 rpm) | Oxygen availability is critical for the biosynthesis of many secondary metabolites. |

| Fermentation Time | 7 - 30 days | The production of secondary metabolites is often growth-phase dependent. |

Chromatographic Separation and Purification Methodologies

Following fermentation, the isolation and purification of Austalide H from the complex mixture of metabolites in the fungal culture extract is a multi-step process that relies on various chromatographic techniques. The crude extract, typically obtained by solvent extraction of the fermentation broth and mycelia with solvents like ethyl acetate (B1210297), is subjected to a series of purification steps. nih.govgoogle.com

The initial fractionation is often performed using column chromatography with a stationary phase such as silica (B1680970) gel or a reversed-phase material like C8 or C18. nih.govepa.gov Elution is carried out with a gradient of solvents, for example, a hexane-ethyl acetate or a methanol-water system, to separate compounds based on their polarity. nih.gov

Fractions containing the target compound are then further purified using techniques like Sephadex LH-20 column chromatography, which separates molecules based on size, and semi-preparative or preparative High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov The final purification by HPLC, often using a reversed-phase column and an isocratic or gradient elution with a methanol-water or acetonitrile-water mobile phase, is capable of yielding Austalide H with high purity. researchgate.netnih.gov The progress of the purification is monitored at each stage by analytical techniques such as Thin-Layer Chromatography (TLC) and analytical HPLC. acs.org

Table 2: Chromatographic Techniques for Austalide Purification

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | Initial fractionation of crude extract. |

| Reversed-Phase Column Chromatography | C8 or C18 | Methanol-Water gradient | Separation based on hydrophobicity. |

| Sephadex LH-20 | Sephadex LH-20 | Methanol or CH₂Cl₂-MeOH (1:1) | Size-exclusion chromatography for further purification. |

| Preparative HPLC | C18 | Methanol-Water | Final purification to obtain high-purity compound. |

Co-occurrence and Isolation of Structurally Related Austalide Analogues (e.g., Austalide H acid, Austalide H acid ethyl ester)

During the isolation of Austalide H, a number of structurally related austalide analogues are often co-isolated. The chemical investigation of extracts from Penicillium thomii has led to the identification of Austalide H acid alongside Austalide H. researchgate.net This suggests a close biosynthetic relationship between the two compounds.

The isolation of these analogues typically follows the same chromatographic purification scheme as for Austalide H. Their presence is often detected through careful analysis of the HPLC chromatograms and mass spectrometry data of the different fractions. While the co-occurrence of Austalide H acid has been documented, the specific isolation of Austalide H acid ethyl ester has not been prominently reported in the available scientific literature. The identification and characterization of these related compounds are important for understanding the biosynthetic pathways of austalides and for the discovery of new bioactive molecules.

Advanced Structural Characterization and Elucidation of Austalide H

Spectroscopic Analysis for Definitive Structure Determination

The elucidation of Austalide H's complex architecture relied on the detailed interpretation of its spectral data. These analyses, particularly NMR, allowed for the unambiguous assignment of all proton and carbon signals and established the connectivity and stereochemistry of the molecule.

Advanced NMR spectroscopy was the cornerstone in the structural determination of Austalide H. A combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional experiments provided a complete picture of the molecule's framework.

One-dimensional NMR spectra offered the initial and fundamental insights into the chemical environment of each proton and carbon atom within Austalide H. The analysis of ¹H NMR and ¹³C NMR data, including Attached Proton Test (APT) or similar experiments, allowed for the classification of carbon signals as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons.

The ¹H and ¹³C NMR spectral data for Austalide H, as recorded in methanol-d₄, are presented below. nih.gov These data were foundational for the subsequent, more detailed 2D NMR analyses. nih.gov

Table 1: ¹H and ¹³C NMR Data for Austalide H in Methanol-d₄ (400 MHz for ¹H and 100 MHz for ¹³C) nih.gov

| Position | δC (ppm), Type | δH (ppm), Multiplicity (J in Hz) |

| 1 | 70.6, CH₂ | 5.22, s |

| 2 | - | - |

| 3 | 177.0, C | - |

| 4 | 111.2, C | - |

| 5 | 160.8, C | - |

| 6 | 103.0, CH | 6.27, s |

| 7 | 153.8, C | - |

| 8 | 112.3, C | - |

| 9 | 145.4, C | - |

| 10 | 40.5, CH₂ | 3.33, m; 3.20, m |

| 11 | 22.6, CH₂ | 1.58, m |

| 12 | 30.1, CH₂ | 1.88, m; 1.58, m |

| 13 | 68.8, CH | 4.63, m |

| 14 | 52.1, CH | 1.32, m |

| 15 | 42.8, C | - |

| 16 | 34.9, CH₂ | 2.05, m; 1.70, m |

| 17 | 174.2, C | - |

| 18 | 27.7, CH₃ | 1.13, s |

| 19 | 19.4, CH₃ | 0.94, d (6.5) |

| 20 | 18.4, CH₂ | 1.45, m |

| 21 | 41.5, CH | 1.95, m |

| 22 | 78.2, C | - |

| 23 | 10.6, CH₃ | 2.07, s |

| 24 | 28.2, CH₃ | 1.25, s |

| 25 | 75.8, C | - |

| 26 | 33.2, CH₃ | 1.34, s |

| 28 | 52.0, OCH₃ | 3.68, s |

Note: δC values are in parts per million (ppm) relative to the solvent signal. δH values are in ppm relative to the solvent signal, with coupling constants (J) reported in Hertz (Hz). s = singlet, d = doublet, m = multiplet.

The ¹H NMR spectrum showed characteristic signals for five methyl groups, including one on an aromatic ring and a methoxy (B1213986) group. nih.gov The ¹³C NMR spectrum, in conjunction with HSQC experiments, revealed 25 carbon resonances, which were categorized into a benzene (B151609) ring, five methyls, a methoxy group, six methylenes (one of which is oxygenated), two methines, two ester carbonyls, and several quaternary carbons. nih.gov

To assemble the molecular puzzle of Austalide H, a series of two-dimensional NMR experiments were employed. These techniques reveal correlations between nuclei, allowing for the establishment of bond connectivities and spatial relationships that are not apparent from 1D spectra alone.

####### 3.1.1.2.1. Correlation Spectroscopy (COSY) for Proton-Proton Spin Systems

The ¹H-¹H Correlation Spectroscopy (COSY) experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. mdpi.com In the structural elucidation of Austalide H and its analogues, COSY spectra were crucial for tracing the proton-proton spin systems within the molecule's aliphatic portions. nih.govacs.org For instance, the analysis of COSY data would confirm the connectivity between adjacent methine and methylene groups, such as the spin system from H-10 through H-14. nih.gov The observation of cross-peaks between specific proton signals in the COSY spectrum allows for the construction of molecular fragments based on J-coupling networks.

####### 3.1.1.2.2. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) for C-H Correlations

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are powerful 2D NMR experiments used to determine direct, one-bond correlations between protons and the carbons to which they are attached. emerypharma.comcolumbia.edu In these spectra, each cross-peak links a specific proton signal on one axis to a specific carbon signal on the other. columbia.edu For the structural analysis of Austalide H, HSQC experiments were vital for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it with its directly attached proton(s) from the ¹H NMR spectrum. nih.gov This technique is significantly more sensitive than older carbon-detected methods and provides clear, unambiguous C-H connectivity information, which is essential for complex molecules. columbia.edu

####### 3.1.1.2.3. Heteronuclear Multiple Bond Correlation (HMBC) for Long-Range C-H Couplings

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably one of the most powerful tools for elucidating the complete carbon skeleton of a molecule. ustc.edu.cn It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds. columbia.eduustc.edu.cn Unlike HSQC/HMQC, direct one-bond correlations are typically suppressed. columbia.edu For Austalide H, HMBC data was instrumental in connecting the various molecular fragments that were identified through COSY and 1D NMR analysis. nih.gov Key HMBC correlations would link methyl protons to adjacent quaternary carbons, connect different spin systems across non-protonated carbons (like carbonyls or quaternary centers), and piece together the entire fused ring system of the molecule. For example, HMBC correlations from methyl protons (e.g., H₃-23, H₃-24, H₃-26) to neighboring quaternary and methine carbons would firmly establish their positions within the molecular scaffold. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR (2D NMR) Techniques for Connectivity and Proximity Elucidation

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) for Stereochemical Relationships

Nuclear Overhauser Effect (NOE) based experiments are indispensable for determining the stereochemical arrangement of atoms within a molecule. csbsju.eduacdlabs.com These 2D NMR techniques detect through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of the number of bonds separating them. acdlabs.comyoutube.com This information is crucial for establishing the relative configuration of stereocenters.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment measures the transfer of nuclear spin polarization from one proton to another through space. The presence of a cross-peak between two protons in a NOESY spectrum indicates that they are close to each other in the molecule's three-dimensional structure. youtube.comyoutube.com

ROESY (Rotating-Frame Overhauser Effect Spectroscopy): ROESY is a related technique that is often more effective for molecules in a certain size range where the NOE effect might be close to zero. csbsju.edu It provides the same type of through-space correlation information as NOESY.

In the context of the austalide family of compounds, ROESY has been effectively used to unravel their complex stereochemistry. For instance, in the structural analysis of Austalide K, a related meroterpenoid, ROESY spectra were critical. mdpi.com Key NOE correlations observed in the ROESY spectrum, such as those between H3-24 and H-21, and between H-14 and H3-25, allowed for the determination of the fusion relationships between the rings in its pentacyclic structure. mdpi.com For Austalide H, similar NOESY or ROESY experiments would be performed to establish the spatial relationships between key protons, confirming the relative stereochemistry of its chiral centers.

Specialized NMR Experiments for Fine Structural Details (e.g., Heteronuclear Selective Population Inversion)

Beyond standard 2D NMR experiments (COSY, HSQC, HMBC), more specialized techniques can be employed to resolve complex spectral regions or to extract very specific information about molecular structure. These advanced experiments are particularly useful for complex molecules like Austalide H, where signal overlap or the need for precise measurement of coupling constants can be a challenge.

One example of such a specialized method is Heteronuclear Selective Population Inversion (HSPI) . While not commonly cited for Austalide H itself, the principle applies. Techniques like heteronuclear selective refocusing 2D NMR experiments are designed to extract specific parameters, such as residual dipolar couplings, from otherwise complex and unresolved spectra. nih.gov Other advanced methods focus on optimizing data acquisition. For example, computer-optimized spectral aliasing (COSA) is an algorithm that optimizes the spectral width in the indirect dimension of heteronuclear 2D experiments (like HSQC or HMBC), which can dramatically reduce the experimental time needed to acquire fully resolved spectra. nih.gov This increased efficiency makes more time-intensive but informative experiments, such as HSQC-NOESY, more practical for complex structures like austalides. nih.gov

Deuterium (B1214612) Exchange Studies for Labile Proton Identification and Connectivity (e.g., C-13 hydroxyl group in Austalide H)

Hydrogen-Deuterium (H/D) exchange is a simple yet powerful technique used to identify labile protons, such as those in hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups. The experiment involves dissolving the compound in a solvent containing deuterium, typically deuterium oxide (D₂O), and re-acquiring an NMR spectrum. nih.govmit.edu

When the sample is exposed to D₂O, labile protons exchange with deuterium atoms. In the ¹H NMR spectrum, this exchange leads to the disappearance of the signal corresponding to the labile proton. This confirms the presence and location of such functional groups. For Austalide H, adding a drop of D₂O to the NMR sample would cause the signal for the C-13 hydroxyl proton to disappear, confirming its identity as a hydroxyl group. This method is also used in mass spectrometry, where the mass increase upon exchange can quantify the number of labile protons. whiterose.ac.uk While the primary application is identifying labile protons, the rate of exchange can also provide information about solvent accessibility and hydrogen bonding within the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation (e.g., HRESIMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a new compound. nih.gov Unlike low-resolution mass spectrometry, which provides integer mass-to-charge ratios, HRMS measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula.

For the austalide family of compounds, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is consistently used to establish their molecular formulas. nih.govunideb.hu The technique provides a highly accurate mass of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺, from which the exact molecular formula can be deduced. mdpi.comresearchgate.net

Table 1: Examples of Molecular Formula Determination for Austalide Derivatives using HRESIMS

| Compound | Measured m/z [M+H]⁺ | Deduced Molecular Formula | Reference |

| Austalide K | 413.2320 | C₂₅H₃₂O₅ | mdpi.com |

| Austalide S | 401.2323 | C₂₄H₃₂O₅ | nih.gov |

| Austalide Z | 505.2068 | C₂₆H₃₂O₁₀ | unideb.hu |

For Austalide H, an HRESIMS experiment would provide the high-accuracy mass measurement required to validate its specific molecular formula, a critical first step in its structural elucidation.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Once the planar structure and relative stereochemistry of a chiral molecule like Austalide H are established, the final challenge is to determine its absolute configuration (AC). Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose. nih.govfrontiersin.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a molecule's specific three-dimensional arrangement of chromophores. researchgate.net For austalides, the substituted phthalide (B148349) moiety and other parts of the structure act as chromophores that give rise to a measurable ECD spectrum. mdpi.com

The modern approach to AC assignment involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known configuration. nih.govresearchgate.net If the experimental and calculated spectra match, the assumed absolute configuration is assigned to the natural product with a high degree of confidence. nih.gov

Time-Dependent Density Functional Theory (TDDFT) ECD Calculations

The theoretical calculation of ECD spectra is most commonly performed using Time-Dependent Density Functional Theory (TDDFT). nih.govresearchgate.net TDDFT is a quantum chemical method that can predict the excitation energies and rotational strengths of a molecule, which are the components of an ECD spectrum. aps.orgcecam.org

The process involves first proposing a likely absolute configuration for the molecule (e.g., 11R, 14S, etc., for an austalide). Then, a TDDFT calculation is performed on this structure to generate a theoretical ECD spectrum. nih.gov This calculated spectrum is then visually compared to the experimental one. A good match between the sign and shape of the Cotton effects in the experimental and calculated spectra confirms the assignment. nih.govresearchgate.net This approach has become a reliable and routine tool for assigning the absolute configuration of complex natural products, including numerous austalide derivatives. nih.govresearchgate.net

Conformational Analysis for Accurate ECD Prediction

For flexible molecules, the observed ECD spectrum is a Boltzmann-weighted average of the individual spectra of all significantly populated conformers in solution. nih.govnih.gov Therefore, a critical prerequisite for accurate TDDFT-ECD calculation is a thorough conformational analysis. frontiersin.org

This step involves a systematic search for all low-energy conformers of the molecule. Various computational methods are used to explore the conformational space and identify stable structures. The relative energies of these conformers are then calculated to determine their population according to the Boltzmann distribution. Finally, a TDDFT-ECD spectrum is calculated for each significant conformer, and these individual spectra are averaged based on their populations to yield the final predicted spectrum. researchgate.net Neglecting to perform a proper conformational analysis can lead to an inaccurate predicted spectrum and a potential misassignment of the absolute configuration, especially for flexible structures like Austalide H. nih.govresearchgate.net

X-ray Crystallographic Studies for Unambiguous Stereochemical Determination

While specific X-ray crystallographic data for Austalide H is not prominently reported, the absolute configuration of the entire austalide class of compounds was definitively established through a pivotal single-crystal X-ray study of a derivative of the closely related analogue, Austalide D. This analysis provides the foundational stereochemical framework applicable to all members sharing the conserved core skeleton, including Austalide H.

To facilitate the crystallographic analysis and resolve the ambiguity of the stereocenters, a derivative was synthesized. Specifically, Austalide D was reduced using lithium aluminium hydride, and the resulting product was converted into a di-(−)-(S)-camphanate ester. The incorporation of the camphanate chiral auxiliaries provided a reference of known absolute stereochemistry, allowing for the unambiguous determination of the chiral centers in the austalide molecule itself.

The crystallographic data obtained from this derivative confirmed the complex fused ring system and established the absolute configuration of the seven core chiral centers of the austalide skeleton as 11S, 13R, 14R, 17S, 19R, 20S, and 21R. This foundational study remains the definitive reference for the absolute stereochemistry of the austalide family. In another example, the relative stereochemistry of a synthetic intermediate, phenol (B47542) 15, on the pathway to other austalides was unambiguously confirmed by X-ray crystallography, validating the formation of the characteristic trans-fused ring system present in these natural products. nih.govresearchgate.net

Stereochemical Characterization

The complete stereochemical description of Austalide H involves defining both the relative and absolute arrangement of its atoms. This is achieved by integrating data from various spectroscopic methods, anchored by the definitive results from X-ray crystallography on its analogues.

Relative Configuration Determination based on Spectroscopic Data

The relative configuration, which describes the spatial orientation of atoms relative to each other within the molecule (e.g., cis or trans), is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). nih.gov These techniques detect protons that are close to each other in space, even if they are not directly connected through chemical bonds.

For the austalide skeleton, specific NOE/ROESY correlations are diagnostic for the stereochemical arrangement of the fused rings. For instance, in studies of the related Austalide K, a key NOE correlation observed between the protons of the C-24 methyl group and the proton at C-21 (H-21) is indicative of a cis-fusion between rings C and D. nih.gov Furthermore, the trans-fusion of rings D and E is inferred from NOE correlations between the methyl protons at C-26 and C-27, as well as between the proton at C-14 and the methyl protons at C-25. This systematic analysis of NOE data allows for the construction of a detailed 3D model of the molecule's relative stereochemistry.

Table 1: Key NOESY/ROESY Correlations for Determining Relative Stereochemistry in the Austalide Skeleton This table is representative of data from closely related austalide analogues.

| Correlating Protons | Ring System Implication | Inferred Relative Stereochemistry |

|---|---|---|

| H₃-24 / H-21 | C/D Ring Junction | cis-fused |

| H-14 / H₃-25 | D/E Ring Junction | trans-fused |

| H₃-26 / H₃-27 | E Ring Conformation | Diaxial orientation |

Absolute Configuration Determination and Chiral Center Analysis

The absolute configuration provides the exact spatial arrangement (R or S) of substituents at each chiral center. libretexts.orgyoutube.com A carbon atom attached to four different substituent groups is known as a chiral center. youtube.com For Austalide H, the absolute configuration is assigned based on the foundational X-ray crystallographic work performed on the Austalide D derivative. nih.gov

This analysis established the absolute stereochemistry for the conserved core of the austalide family. The biosynthesis of all austalide derivatives is believed to follow the same pathway, suggesting a conserved stereochemical skeleton across the class. nih.gov This allows the configurations determined for Austalide D to be confidently assigned to the corresponding chiral centers in Austalide H.

An alternative, non-crystallographic method used to confirm the absolute configuration of other austalides, such as Austalide Z, involves the use of Electronic Circular Dichroism (ECD). nih.gov In this technique, the experimental ECD spectrum of the natural product is compared to spectra generated through quantum chemical calculations for different possible stereoisomers. A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. nih.gov For the austalide family, these ECD studies have consistently corroborated the stereochemical assignments derived from the original X-ray analysis.

Table 2: Absolute Configuration of Core Chiral Centers in the Austalide Skeleton Based on the definitive X-ray crystallographic analysis of an Austalide D derivative.

| Chiral Center | Absolute Configuration |

|---|---|

| C-11 | S |

| C-13 | R |

| C-14 | R |

| C-17 | S |

| C-19 | R |

| C-20 | S |

| C-21 | R |

Biosynthetic Pathways and Enzymology of Austalides

General Principles of Fungal Meroterpenoid Biosynthesis

Fungal meroterpenoids are hybrid natural products, meaning their structures are derived from at least two different metabolic pathways. rsc.orgnih.gov The biosynthesis of these compounds can generally be divided into several key stages: the formation of a polyketide-derived aromatic core, the synthesis of a terpene unit via the mevalonate (B85504) pathway, the joining of these two units through prenylation, and subsequent modifications such as epoxidation, cyclization, and various decorations of the resulting scaffold. nih.govrsc.orgresearchgate.net

A common strategy in the biosynthesis of many fungal meroterpenoids begins with the construction of the non-terpenoid portion by enzymes like polyketide synthases (PKS). rsc.org This is followed by the attachment of a prenyl group, often farnesyl pyrophosphate (FPP), to the aromatic core by a prenyltransferase. rsc.orgresearchgate.net The terminal double bond of this prenyl group is then typically oxidized to an epoxide by a flavin-dependent monooxygenase. researchgate.netroyalsocietypublishing.org This epoxide is crucial for the subsequent cyclization cascade, which is initiated by protonation and catalyzed by a terpene cyclase, leading to the complex polycyclic structures characteristic of this class of compounds. rsc.orgresearchgate.netescholarship.org

Proposed Biosynthetic Pathway for Austalide H and Related Analogues

The austalides are a large subgroup of meroterpenoids produced by fungi such as Aspergillus and Penicillium. royalsocietypublishing.org Isotope-feeding studies have indicated that their biosynthesis follows the general principles of meroterpenoid formation, starting from a phthalide (B148349) precursor that is subsequently prenylated and cyclized. royalsocietypublishing.orgrsc.org

The formation of austalides is a prime example of a mixed polyketide-terpenoid biosynthetic pathway. rsc.org The aromatic phthalide core of the molecule is assembled via the polyketide pathway, likely from acetate (B1210297) units. rsc.org Concurrently, the terpene portion of the molecule, a farnesyl group, is synthesized through the mevalonate pathway. rsc.org These two precursors are then linked together in a crucial prenylation step to form the foundational structure of the austalide family. researchgate.net

A pivotal intermediate in the biosynthesis of austalides is 6-[(2E,6E)-farnesyl]-5,7-dihydroxy-4-methylphthalide. rsc.orgnih.govresearchgate.net This compound, which is also a key intermediate in the biosynthesis of mycophenolic acid, serves as the direct precursor to the cyclization reactions that form the austalide core. rsc.orgnih.gov In the proposed pathway for austalide F, the closely related precursor 5'-farnesyl-5,7-dihydroxy-4-methylphthalide (DHMP) is first epoxidized by an enzyme called AstF and then cyclized by the terpene cyclase AstH. royalsocietypublishing.org The identification of such intermediates is crucial for understanding the sequence of events in the biosynthetic pathway. rsc.org

The cyclization of the farnesyl-derived moiety is a key step in generating the structural diversity of austalides. rsc.org This process is catalyzed by specific terpene cyclases that control the conformation of the linear precursor and the resulting stereochemistry of the cyclic product. escholarship.org

An alternative to earlier proposals, which has gained evidential support, suggests that the cyclization cascade is initiated from an epoxide intermediate. nih.govresearchgate.netacs.org In this mechanism, the terminal double bond of the farnesyl group of a precursor like 6-[(2E,6E)-farnesyl]-5,7-dihydroxy-4-methylphthalide is first oxidized to form an epoxide. nih.govresearchgate.net This epoxidation is a critical activating step. escholarship.org The cyclization is then triggered by the protonation of this epoxide, a reaction catalyzed by a terpene cyclase enzyme. researchgate.netescholarship.org This initiation leads to a cascade of carbon-carbon bond formations, ultimately yielding the polycyclic core of the austalides. escholarship.org This mechanism, involving an epoxide intermediate, is a common feature in the biosynthesis of many fungal meroterpenoids. nih.govrsc.org

Following the initial protonation of the epoxide, a series of carbocation intermediates are formed. rsc.orgnih.govresearchgate.netacs.org The cyclase enzyme plays a crucial role in stabilizing these transient, high-energy intermediates. rsc.org This stabilization can occur through interactions with nucleophilic groups within the enzyme's active site or by forming an ion-pair, which helps to guide the subsequent cyclization steps. rsc.org The enzyme-controlled, stereospecific attack of the phenolic oxygen onto a carbocationic center is proposed to form the characteristic cis-fused chroman ring found in the austalides. rsc.orgnih.govresearchgate.netacs.org The precise control exerted by the enzyme over the folding of the polyene chain and the conformation of the carbocation intermediates ensures the correct stereochemical outcome of the final cyclized product. escholarship.orgrsc.org

Late-Stage Oxidative Modifications and Structural Diversification

The immense structural diversity within the austalide family of meroterpenoids is largely a product of late-stage oxidative modifications to a core pentacyclic scaffold. After the initial cyclization events, a battery of tailoring enzymes, primarily oxygenases, decorate the molecule to produce the various known austalide analogues. These modifications include a series of hydroxylations, epoxidations, and rearrangements that are crucial for the final structure and bioactivity of the compounds.

Early biosynthetic studies on Austalide D proposed a sequence of oxidative events, including a C-14 hydroxylation of the precursor Austalide K, followed by a Baeyer-Villiger oxidation. psu.edu This latter step was suggested to form the seven-membered lactone ring characteristic of some austalides, which can then cyclize to form an orthoester. psu.edu The order of these oxidative steps, however, can be complex and variable.

Research into the biosynthesis of Austalide F has provided significant insight into these late-stage events. royalsocietypublishing.orgnih.gov One of the key modifications is the formation of a unique orthoester scaffold, a process initiated by the hydroxylation at C-5 of an austalide intermediate by AstB, an α-ketoglutarate-dependent oxygenase. royalsocietypublishing.orgnih.gov This is followed by the formation of a hemiacetal, which is then methylated by the methyltransferase AstL to construct the final orthoester. royalsocietypublishing.org

Further hydroxylations at other positions contribute to the diversification. While specific enzymes for every hydroxylation across all austalide analogues have not been individually characterized, the known biosynthetic pathways suggest the involvement of cytochrome P450 monooxygenases and other Fe(II)/α-KG-dependent dioxygenases. nih.gov For instance, studies on Austalide D's absolute configuration confirmed the stereochemistry at C-13, C-14, and C-17, which are sites of such oxidative modifications. rsc.org The creation of this structural complexity through sequential oxidations highlights the efficiency and combinatorial power of fungal biosynthetic pathways. researchgate.netnih.gov

The formation of an isopropenyl group is not a widely reported modification in the characterized biosynthetic pathways of major austalides like D or F, which typically involve the cyclization of a farnesyl pyrophosphate-derived chain. The focus of known late-stage modifications is on oxidations of the pre-formed polycyclic terpene structure.

Elucidation of Enzymatic Machinery in Austalide Biosynthesis

The biosynthesis of austalides is a complex process that relies on a dedicated gene cluster encoding a suite of specialized enzymes. Each enzyme performs a specific transformation, acting in a coordinated cascade to build the intricate meroterpenoid structure from simple precursors. nih.gov The elucidation of the ast gene cluster and subsequent heterologous expression and in vitro assays have been pivotal in assigning functions to the individual enzymes responsible for creating the austalide scaffold. royalsocietypublishing.org

| Gene | Enzyme | Type | Function in Austalide Biosynthesis |

|---|---|---|---|

| astE | AstE | Polyketide Synthase (PKS) | Constructs the aromatic polyketide core. |

| astG | AstG | Prenyltransferase (PT) | Attaches a farnesyl group to the polyketide core. |

| astF | AstF | Flavine Monooxygenase (FMO) | Epoxidizes the terminal double bond of the farnesyl group. |

| astH | AstH | Terpene Cyclase (CYC) | Cyclizes the epoxidized farnesyl chain to form the polycyclic terpene scaffold. |

| astB | AstB | α-ketoglutarate-dependent oxygenase | Performs post-cyclization hydroxylation (e.g., at C-5). |

| astL | AstL | Methyltransferase | Methylates a hemiacetal intermediate to form an orthoester. |

Role of Polyketide Synthases (PKS) in Aromatic Ring Formation

The biosynthesis of austalides begins with the formation of an aromatic core, a reaction catalyzed by a Polyketide Synthase (PKS). nih.govrsc.org In the identified ast gene cluster, the enzyme AstE is the PKS responsible for this initial step. royalsocietypublishing.org It functions as a type I iterative PKS, which utilizes acyl-CoA precursors to assemble a polyketide chain. This chain then undergoes a series of intramolecular condensation and aromatization reactions to yield the characteristic 5,7-dihydroxy-4-methylphthalide (B57823) aromatic ring that serves as the foundation upon which the rest of the austalide molecule is built. royalsocietypublishing.org

Function of Prenyltransferases (PT) in Alkylation

Following the creation of the aromatic phthalide core, the next key step is its alkylation with an isoprenoid chain. This reaction is catalyzed by a Prenyltransferase (PT). The enzyme AstG, encoded within the biosynthetic gene cluster, functions as the prenyltransferase. royalsocietypublishing.org It specifically transfers a C15 farnesyl pyrophosphate (FPP) moiety to the polyketide-derived aromatic ring, creating 6-[(2E,6E)-farnesyl]-5,7-dihydroxy-4-methylphthalide (farnesyl-DHMP). royalsocietypublishing.orgrsc.org This crucial C-C bond formation links the two major biosynthetic pathways—polyketide and terpene—that converge to form the meroterpenoid structure.

Involvement of Flavine Monooxygenases (FMO) in Epoxidation

Before the complex polycyclic system of the terpene moiety can be formed, the linear farnesyl chain must be activated for cyclization. This activation is accomplished by a Flavin-dependent Monooxygenase (FMO). The enzyme AstF catalyzes the stereospecific epoxidation of the terminal double bond of the farnesyl group attached to the aromatic core. royalsocietypublishing.orgnih.gov This epoxidation introduces a reactive electrophilic site, which is essential for initiating the subsequent cascade of ring-forming reactions.

Characterization of Terpene Cyclases (CYC)

The formation of the intricate 5/6/6/6/6 pentacyclic terpene scaffold is orchestrated by a Terpene Cyclase (CYC). royalsocietypublishing.org The enzyme AstH is the terpene cyclase in the austalide pathway. It captures the epoxidized farnesyl-DHMP intermediate and catalyzes a complex cyclization cascade. royalsocietypublishing.orgnih.gov This process is initiated by the protonation of the epoxide ring, which generates a carbocation. nih.gov This carbocation then triggers a series of intramolecular attacks, controlled stereospecifically by the enzyme's active site, to forge the multiple ring systems of the austalide core in a single, concerted process. researchgate.netnih.gov

Identification and Functional Analysis of Post-Cyclization Modifying Enzymes

After the core scaffold is assembled by the terpene cyclase, a variety of post-cyclization modifying enzymes introduce further structural complexity. These "tailoring" enzymes are critical for producing the diverse range of austalide analogues. Key examples from the biosynthesis of Austalide F include an α-ketoglutarate-dependent oxygenase and a methyltransferase. royalsocietypublishing.orgnih.gov

The enzyme AstB is an α-ketoglutarate (αKG)-dependent oxygenase that catalyzes the hydroxylation of the terpene scaffold at position C-5. royalsocietypublishing.orgnih.gov This hydroxylation is the first step in the unique orthoester formation. Subsequently, the newly introduced hydroxyl group attacks a keto group to form a hemiacetal intermediate. royalsocietypublishing.org The final step in this specific modification is catalyzed by AstL, a methyltransferase, which transfers a methyl group to the hemiacetal, completing the orthoester structure characteristic of Austalide F and several other analogues. royalsocietypublishing.orgnih.gov The discovery of this enzymatic collaboration showcases a novel mechanism for orthoester biosynthesis. royalsocietypublishing.org

| Enzyme | Class | Substrate | Product | Function |

|---|---|---|---|---|

| AstB | α-ketoglutarate-dependent oxygenase | Austalide Intermediate (8) | 5-hydroxy-austalide Intermediate (10) | Catalyzes hydroxylation at C-5, initiating orthoester formation. royalsocietypublishing.orgnih.gov |

| AstL | Methyltransferase | Hemiacetal Intermediate (10') | Orthoester-containing Austalide F | Transfers a methyl group to the hemiacetal to complete the orthoester scaffold. royalsocietypublishing.orgnih.gov |

Isotope-Labeling and Gene Deletion Studies for Pathway Elucidation

The intricate biosynthetic pathway of austalides, including Austalide H, has been significantly unraveled through the strategic application of isotope-labeling experiments and gene deletion studies. These powerful techniques have provided critical insights into the precursors, intermediates, and the sequence of enzymatic reactions that construct the complex austalide scaffold.

Early biosynthetic investigations into the austalide family laid the groundwork for understanding their origin as meroterpenoids, compounds derived from a mixed polyketide and terpenoid pathway. rsc.org Isotope-feeding studies confirmed that austalides are derived from the key intermediate 5′-farnesyl-5,7-dihydroxy-4-methylphthalide (DHMP). royalsocietypublishing.org

Subsequent detailed isotope-labeling experiments have been instrumental in delineating the biosynthetic steps. For instance, studies on Austalide D, a closely related analogue, utilized labeled precursors to trace their incorporation into the final molecule. The successful incorporation of [1-¹³C]- and [1,2-¹³C₂]-acetate, as well as (3RS)-[2-¹³C]mevalonate, provided definitive evidence for the mixed polyketide-terpenoid origin. rsc.org Furthermore, advanced studies employing (¹³C,²H)- and ²H-labeled mevalonolactones were crucial in determining the stereochemical course of the cyclization of the farnesyl-derived portion of the molecule. rsc.org These experiments have been fundamental in proposing the intricate cyclization mechanisms that lead to the characteristic ring system of the austalides. rsc.orgnih.gov

Table 1: Isotope-Labeling Studies for Austalide Biosynthesis

| Labeled Precursor | Isotope(s) | Analyzed Austalide | Key Finding |

| Acetate | ¹³C | Austalide D | Confirmed polyketide origin of the phthalide moiety. rsc.org |

| Mevalonate | ¹³C | Austalide D | Confirmed terpenoid origin of the farnesyl-derived moiety. rsc.org |

| Mevalonolactone | ¹³C, ²H | Austalide D | Elucidated the stereochemistry of the farnesyl cyclization. rsc.org |

In parallel with isotope-labeling, gene deletion and heterologous expression studies have been pivotal in assigning functions to the genes within the austalide biosynthetic gene cluster. While direct gene deletion studies for Austalide H are not extensively documented, the functional characterization of the ast gene cluster in Penicillium arizonense and its heterologous expression in Aspergillus oryzae have shed light on the roles of specific enzymes applicable to the entire austalide family. royalsocietypublishing.orgnih.gov

For example, the deletion or individual expression of specific ast genes has allowed for the isolation of intermediates and the characterization of the corresponding enzymatic steps. The heterologous expression of the astA gene, encoding a polyketide synthase, and astG, a prenyltransferase, confirmed their roles in the formation of the DHMP precursor. researchgate.net Subsequent enzymatic modifications are carried out by a suite of tailoring enzymes. The function of AstB, an α-ketoglutarate-dependent oxygenase, and AstL, a methyltransferase, were elucidated through heterologous expression, revealing their crucial roles in the formation of the orthoester functionality present in some austalides. royalsocietypublishing.orgnih.gov The systematic inactivation or expression of these genes allows researchers to piece together the biosynthetic puzzle, one enzymatic step at a time.

Table 2: Gene Function in Austalide Biosynthesis Elucidated by Genetic Studies

| Gene | Encoded Enzyme | Method of Study | Function in Pathway |

| astA | Polyketide Synthase (PKS) | Heterologous Expression | Synthesis of the polyketide core. researchgate.net |

| astG | Prenyltransferase (PT) | Heterologous Expression | Farnesylation of the polyketide core to form DHMP. researchgate.net |

| astF | Flavin-monooxygenase (FMO) | Heterologous Expression | Epoxidation of the terminal double bond of the farnesyl group. royalsocietypublishing.org |

| astH | Terpene Cyclase (CYC) | Heterologous Expression | Cyclization of the epoxyprenyl group. royalsocietypublishing.org |

| astB | α-ketoglutarate-dependent oxygenase | Heterologous Expression | Hydroxylation to form a hemiacetal intermediate. royalsocietypublishing.org |

| astL | Methyltransferase | Heterologous Expression | Methylation of the hemiacetal to form the orthoester. royalsocietypublishing.org |

These complementary approaches of isotope labeling and genetic manipulation have been indispensable in building a comprehensive model of Austalide H biosynthesis, providing a detailed roadmap of the molecular transformations from simple precursors to the final complex natural product.

Future Research Directions for Austalide H

Discovery of Novel Austalide H-Producing Fungal Strains from Underexplored Niches

The vast majority of fungal biodiversity remains untapped, representing an enormous reservoir of novel natural products. mdpi.com Historically, austalides have been isolated from terrestrial and marine-derived fungi, primarily from the genera Aspergillus and Penicillium. nih.govnih.gov However, recent discoveries underscore the potential of exploring fungi from underexplored and extreme environments to find new strains that may produce Austalide H or novel, structurally related analogues. mdpi.com

Research efforts are increasingly focused on bioprospecting in unique ecological niches, such as deep-sea sediments, hypersaline waters, arctic soils, and symbiotic associations with other organisms like marine sponges. mdpi.comresearchgate.netresearchgate.net Fungi thriving in these challenging habitats have evolved unique metabolic pathways to survive, often leading to the production of chemically diverse secondary metabolites. mdpi.com For instance, an investigation of the sponge-derived fungus Aspergillus aureolatus HDN14-107, isolated from an unidentified sponge in the Xisha Islands, led to the discovery of three new austalides, S, T, and U, alongside eleven known derivatives. nih.gov Similarly, a new derivative, Austalide Z, was identified from an Aspergillus sp. isolated from the inner tissues of a Red Sea soft coral. nih.gov

Future work should systematically screen fungal isolates from these underexplored environments using modern metabolomic and genomic approaches. This could lead to the identification of new fungal strains that produce Austalide H, potentially in higher yields or as part of a more easily separable mixture of metabolites.

| Recently Discovered Austalide | Fungal Source | Ecological Niche | Reference |

| Austalide S | Aspergillus aureolatus HDN14-107 | Marine Sponge-Associated | nih.gov |

| Austalide T | Aspergillus aureolatus HDN14-107 | Marine Sponge-Associated | nih.gov |

| Austalide U | Aspergillus aureolatus HDN14-107 | Marine Sponge-Associated | nih.gov |

| Austalide Z | Aspergillus sp. | Marine Soft Coral Endophyte | nih.gov |

Advances in Synthetic Biology for Engineered Biosynthesis of Austalide H and its Analogues

Synthetic biology offers powerful tools to overcome the limitations of natural production, such as low yields and complex purification processes. nih.govfrontiersin.org By harnessing and re-engineering the biosynthetic machinery of fungi, it is possible to create microbial cell factories for the sustainable and scalable production of Austalide H. nih.gov Recent breakthroughs in elucidating the biosynthetic pathways of related compounds, such as Austalide F, provide a clear roadmap for this endeavor. royalsocietypublishing.orgnih.gov

The biosynthesis of austalides involves a series of enzymatic steps, including the construction of a polyketide core by a polyketide synthase (PKS), prenylation by a prenyltransferase, and complex cyclizations and oxidative modifications catalyzed by terpene cyclases and oxygenases. nih.govresearchgate.net In the case of Austalide F, researchers have successfully identified and characterized key enzymes in its pathway through heterologous expression in Aspergillus oryzae. royalsocietypublishing.org For example, the α-ketoglutarate-dependent oxygenase AstB and the methyltransferase AstL were found to be responsible for the remarkable formation of the orthoester functionality. royalsocietypublishing.org

Future research can apply these insights to the Austalide H pathway. By identifying the specific genes and enzymes responsible for its synthesis, researchers can:

Overexpress key enzymes in a high-producing host like Aspergillus oryzae or Saccharomyces cerevisiae to increase yields. nih.gov

Utilize structure-based mutagenesis to alter the function of tailoring enzymes, such as oxygenases or methyltransferases, to generate novel analogues of Austalide H with potentially enhanced or new biological activities. nih.govresearchgate.net

Employ combinatorial biosynthesis , where genes from different meroterpenoid pathways are combined to create unnatural hybrid compounds. nih.gov

| Enzyme Type | Function in Austalide Biosynthesis | Example Gene/Enzyme | Reference |

| Polyketide Synthase (PKS) | Constructs the initial polyketide core | - | nih.gov |

| Prenyltransferase (PT) | Transfers a farnesyl group to the polyketide | - | nih.gov |

| Flavin-monooxygenase (FMO) | Epoxidizes the terminal double bond of the farnesyl group | AstF | royalsocietypublishing.orgnih.gov |

| Terpene Cyclase (CYC) | Catalyzes the cyclization of the epoxyprenyl group | AstH | royalsocietypublishing.orgnih.gov |

| α-ketoglutarate-dependent oxygenase | Performs oxidative modifications (e.g., hydroxylation) | AstB | royalsocietypublishing.orgnih.gov |

| Methyltransferase | Adds a methyl group to form an orthoester | AstL | royalsocietypublishing.org |

Development of Chemoenzymatic Synthetic Routes Combining Biological and Chemical Catalysis

While total chemical synthesis provides ultimate control over molecular construction, it can be lengthy and inefficient for complex, stereochemically rich molecules like Austalide H. nih.govresearchgate.net Conversely, purely biological routes may be limited by the native enzyme repertoire. Chemoenzymatic synthesis, which strategically combines the precision of enzymatic reactions with the versatility of modern organic chemistry, offers a powerful and efficient alternative. nih.govnih.gov

The total synthesis of several austalide natural products has been accomplished, demonstrating viable chemical strategies for constructing the core scaffold. nih.govresearchgate.net For example, one approach involved a biomimetic polyketide aromatization followed by a titanium(III)-mediated reductive radical cyclization to form the key fused ring system. nih.govresearchgate.net

Future research could focus on replacing the most challenging or lowest-yielding chemical steps in these synthetic sequences with highly selective enzymatic transformations. nih.gov For instance:

A stereoselective enzymatic reduction could be used to set a key chiral center, avoiding the need for chiral auxiliaries or asymmetric catalysts. nih.gov

P450 monooxygenases or other oxidoreductases could be employed for late-stage C-H oxidation, introducing hydroxyl groups at specific positions on the Austalide H scaffold with a level of regioselectivity and stereoselectivity that is difficult to achieve with chemical reagents. nih.gov

Enzymatic macrocyclization, catalyzed by a thioesterase (TE) domain, could be used to close a macrocyclic ring in a precursor, a strategy increasingly used in the synthesis of other complex natural products. nih.govthieme-connect.de

Application of Advanced Computational Chemistry for Deeper Mechanistic Understanding and Novel Analogue Design

Computational chemistry has become an indispensable tool in natural product research, providing insights that are often inaccessible through experimental methods alone. cuny.eduresearchgate.net For the austalide family, computational methods are already being used to solve complex structural problems. For example, time-dependent density functional theory (TDDFT) calculations of electronic circular dichroism (ECD) spectra were crucial in determining the absolute configuration of the newly discovered Austalide S, which features an unusual trans-fused ring system. nih.gov

Looking forward, advanced computational chemistry can be applied more broadly to Austalide H research in several key areas:

Mechanistic Elucidation: Quantum mechanics (QM) calculations can be used to model the reaction mechanisms of key biosynthetic enzymes, such as the terpene cyclase AstH. royalsocietypublishing.org This can reveal the intricate details of the cyclization cascade, explaining the observed stereochemical outcome and providing a basis for rational enzyme engineering. researchgate.net

Analogue Design and Prediction: In silico methods can be used to design novel Austalide H analogues. nih.govresearchgate.netnih.gov By modifying the structure of Austalide H in a computational model, researchers can predict the physicochemical and potential biological properties of new derivatives before undertaking their synthesis, saving significant time and resources. mdpi.com

Docking and Simulation: If a biological target for Austalide H is identified, molecular docking and molecular dynamics (MD) simulations can be used to predict its binding mode. researchgate.netnih.gov This provides a structural hypothesis for its mechanism of action and can guide the design of new analogues with improved binding affinity and selectivity. mit.edu

Integration of High-Throughput Spectroscopic Techniques for Rapid Structural Elucidation of New Analogues

The discovery and development of novel Austalide H analogues, whether from new fungal sources or engineered biosynthetic pathways, will depend on the ability to rapidly and accurately determine their chemical structures. While traditional methods involving isolation followed by NMR and MS analysis are robust, they can be time-consuming. nih.gov

Future strategies should focus on integrating high-throughput spectroscopic techniques into the discovery pipeline. This involves the use of hyphenated systems that couple the separation power of chromatography with the information-rich data of modern spectroscopy.

LC-MS-SPE-NMR: This powerful combination allows for the separation of metabolites in a complex mixture by liquid chromatography (LC), initial identification by mass spectrometry (MS), automated solid-phase extraction (SPE) of target peaks, and finally, full structural elucidation by nuclear magnetic resonance (NMR) spectroscopy. This can dramatically accelerate the process of identifying known compounds and flagging novel structures in fungal extracts.

Mass Spectrometry-Based Metabolomics: Advanced MS techniques, including HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) and tandem MS (MS/MS), can be used to generate molecular networks. nih.gov These networks group metabolites with similar fragmentation patterns, allowing for the rapid dereplication of known austalides and the tentative identification of new analogues based on their relationship to known structures within the network.

By implementing these high-throughput workflows, researchers can more efficiently navigate the chemical diversity of austalide-producing fungi and the output of synthetic biology programs, accelerating the pace of discovery in the field.

Q & A

Q. How can researchers integrate fragmented studies on Austalide H into a cohesive review?

Q. What collaborative frameworks enhance Austalide H research across disciplines (e.g., chemistry, pharmacology)?

- Methodology :

- Define roles using project management tools (e.g., Gantt charts) to align milestones (e.g., synthesis, bioassays).

- Share raw data via repositories (e.g., Zenodo) and co-author papers with cross-disciplinary contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.